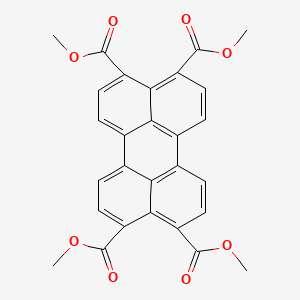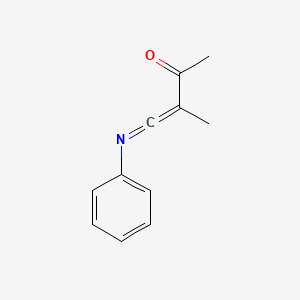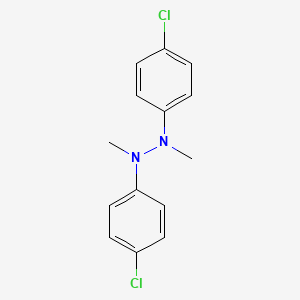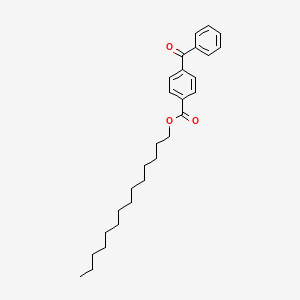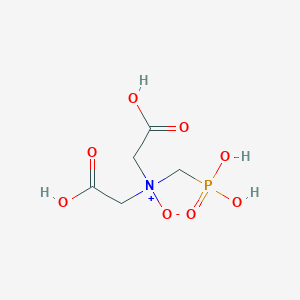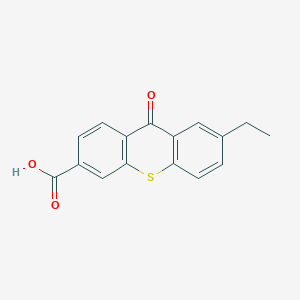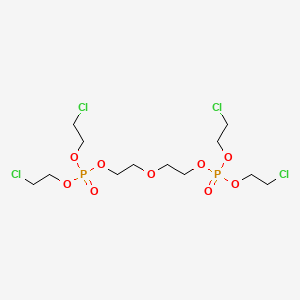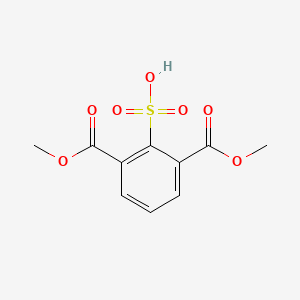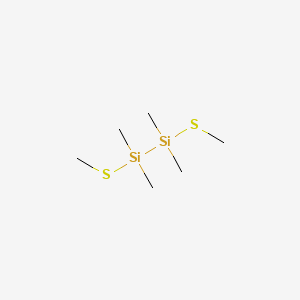
1,1,2,2-Tetramethyl-1,2-bis(methylsulfanyl)disilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetramethyl-1,2-bis(methylsulfanyl)disilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to methyl and methylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetramethyl-1,2-bis(methylsulfanyl)disilane typically involves the reaction of chlorosilanes with methylsulfanyl reagents under controlled conditions. One common method is the reaction of tetramethyldisilane with methylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-Tetramethyl-1,2-bis(methylsulfanyl)disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetramethyl-1,2-bis(methylsulfanyl)disilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetramethyl-1,2-bis(methylsulfanyl)disilane involves its interaction with molecular targets through its silicon and sulfur atoms. These interactions can lead to the formation of stable complexes or the activation of specific pathways. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane
- Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane
- Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane
Uniqueness
1,1,2,2-Tetramethyl-1,2-bis(methylsulfanyl)disilane is unique due to its specific combination of methyl and methylsulfanyl groups attached to the silicon atoms. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
54580-28-8 |
|---|---|
Molekularformel |
C6H18S2Si2 |
Molekulargewicht |
210.5 g/mol |
IUPAC-Name |
[dimethyl(methylsulfanyl)silyl]-dimethyl-methylsulfanylsilane |
InChI |
InChI=1S/C6H18S2Si2/c1-7-9(3,4)10(5,6)8-2/h1-6H3 |
InChI-Schlüssel |
YXZZSTPCAQQBMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)([Si](C)(C)SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


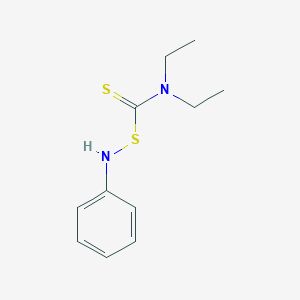

![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
